Cas no 2136237-44-8 ((2R)-2-amino-5-(propan-2-yloxy)pentanoic acid)

(2R)-2-Amino-5-(propan-2-yloxy)pentanoic acid is a chiral non-proteinogenic amino acid derivative featuring an isopropoxy side chain. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s unique structure, combining an amino acid backbone with an ether linkage, offers versatility in peptidomimetics and bioactive molecule design. It serves as a key intermediate in the synthesis of specialized peptides or prodrugs, where the isopropoxy group can enhance lipophilicity or modulate pharmacokinetic properties. The product is typically supplied with rigorous quality control to meet research and industrial standards, ensuring reproducibility in synthetic workflows.
(2R)-2-amino-5-(propan-2-yloxy)pentanoic acid structure
2136237-44-8 structure
Product Name:(2R)-2-amino-5-(propan-2-yloxy)pentanoic acid
CAS No:2136237-44-8
MF:C8H17NO3
MW:175.225482702255
CID:5997150
PubChem ID:165790081
Update Time:2025-11-01

(2R)-2-amino-5-(propan-2-yloxy)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid
    • 2136237-44-8
    • EN300-1300584
    • Inchi: 1S/C8H17NO3/c1-6(2)12-5-3-4-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
    • InChI Key: BHCLUDNOLCJVQS-SSDOTTSWSA-N
    • SMILES: O(C(C)C)CCC[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 175.12084340g/mol
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.8
  • Topological Polar Surface Area: 72.6Ų

(2R)-2-amino-5-(propan-2-yloxy)pentanoic acid Pricemore >>

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Additional information on (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid

Research Brief on (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid (CAS: 2136237-44-8): Recent Advances and Applications

The compound (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid (CAS: 2136237-44-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This non-proteinogenic amino acid derivative is structurally characterized by its chiral center at the 2-position and an isopropoxy side chain, which confers unique physicochemical properties. Recent studies have explored its potential as a building block for peptide-based therapeutics and as a modulator of biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in enhancing the metabolic stability of peptide drugs. Researchers incorporated (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid into opioid peptide analogs, resulting in improved pharmacokinetic profiles while maintaining receptor binding affinity. The isopropoxy group was found to significantly reduce susceptibility to proteolytic degradation, addressing a major challenge in peptide drug development.

In neuropharmacology, investigations have revealed that this compound may serve as a precursor for novel GABAergic modulators. The structural similarity to endogenous neurotransmitters, combined with its ability to cross the blood-brain barrier, makes it particularly interesting for central nervous system drug development. Preliminary in vivo studies in rodent models have shown promising results in modulating neuronal excitability without the sedative effects associated with traditional GABA agonists.

The synthetic accessibility of (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid has also been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described a scalable asymmetric synthesis route with >99% enantiomeric excess, addressing previous challenges in large-scale production. This development is particularly significant for potential commercial applications in pharmaceutical manufacturing.

Emerging research suggests potential applications beyond traditional drug development. The compound's unique structure has been investigated as a chiral selector in chromatographic separations and as a ligand for asymmetric catalysis. Its amphiphilic nature, combining both hydrophilic (amino acid) and hydrophobic (isopropoxy) moieties, makes it particularly versatile for various chemical and biological applications.

While the therapeutic potential of (2R)-2-amino-5-(propan-2-yloxy)pentanoic acid is promising, challenges remain in optimizing its pharmacological profile. Current research efforts are focused on structure-activity relationship studies to balance potency, selectivity, and metabolic stability. The compound's CAS number (2136237-44-8) has become increasingly prevalent in patent applications, indicating growing commercial interest in its pharmaceutical applications.

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